2-(5-Fluoro-2-methoxy-phenoxy)ethylazide
Description
2-(5-Fluoro-2-methoxy-phenoxy)ethylazide is an organic compound with the molecular formula C₉H₁₀FN₃O₂ and a molecular weight of 211.2 g/mol. Its structure consists of an ethylazide group (-CH₂CH₂N₃) attached to a substituted phenoxy ring featuring a fluorine atom at the 5-position and a methoxy group at the 2-position. The fluorine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating resonance stabilization. This combination of substituents influences the compound’s electronic properties, solubility, and reactivity, making it suitable for applications in click chemistry, polymer synthesis, and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C9H10FN3O2 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
2-(2-azidoethoxy)-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10FN3O2/c1-14-8-3-2-7(10)6-9(8)15-5-4-12-13-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
QUUAGCHLCNNFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethylazide Derivatives
Key Findings:
Substituent Effects on Reactivity: The 5-fluoro-2-methoxy-phenoxy group in the target compound enhances aromatic stability and electron modulation, favoring regioselective click reactions compared to aliphatic analogues like 2-(4-morpholino)ethylazide . Carbohydrate-substituted ethylazides (e.g., 2-(α-L-fucopyranosyl)ethylazide) exhibit biocompatibility but require complex synthetic routes due to stereochemistry, unlike the straightforward synthesis of aromatic derivatives .
Solubility and Application Scope: Hydrophilic substituents (e.g., morpholino, carbohydrates) improve water solubility, enabling biological applications. In contrast, aromatic substituents (e.g., phenoxy groups) enhance compatibility with organic solvents, making them ideal for materials science .
Synthetic Accessibility: Unsubstituted ethylazide (C₂H₅N₃) is highly reactive but hazardous, limiting its use to controlled environments like gas-phase deposition . The target compound’s synthesis likely involves nucleophilic substitution of a brominated precursor with NaN₃, a method shared with 2-(3,4-dimethylphenoxy)ethylazide .
Thermal and Chemical Stability: Aromatic substituents (e.g., phenoxy groups) stabilize the azide moiety against decomposition, contrasting with carbohydrate-based derivatives, which may degrade under acidic conditions .
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